



Application Note: Quantification of (+)-Norgestrel in Human Plasma by UFLC-MS/MS

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Compound of Interest		
Compound Name:	(+)-Norgestrel	
Cat. No.:	B1679923	Get Quote

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Abstract

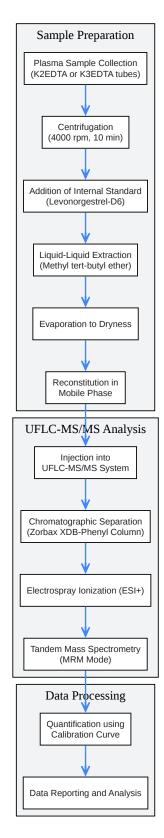
This application note describes a sensitive, rapid, and robust method for the quantitative analysis of (+)-Norgestrel in human plasma using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and a stable isotope-labeled internal standard (Levonorgestrel-D6) to ensure high accuracy and precision. This method is well-suited for pharmacokinetic studies and other clinical research applications requiring reliable measurement of (+)-Norgestrel concentrations in a biological matrix. The method demonstrates excellent linearity over a clinically relevant concentration range with a short run time, making it efficient for high-throughput analysis.

Introduction

(+)-Norgestrel is a synthetic progestin and the biologically active enantiomer of norgestrel. It is widely used in oral contraceptives, both alone and in combination with estrogens. Accurate quantification of (+)-Norgestrel in plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. UFLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques like HPLC-UV or immunoassays, which can be limited by interferences and lower sensitivity.[1] This method provides a reliable tool for researchers, scientists, and drug development professionals.



Experimental Workflow



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Caption: Experimental workflow for the quantification of (+)-Norgestrel in plasma.

Protocols

Materials and Reagents

- (+)-Norgestrel analytical standard
- Levonorgestrel-D6 (Internal Standard, IS)
- HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (tBME)[1]
- Ammonium acetate[1]
- Ultrapure water
- Human plasma with K2EDTA or K3EDTA as anticoagulant[1]

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of (+)-Norgestrel and Levonorgestrel-D6 in methanol.
- Working Standards: Prepare working standard solutions of (+)-Norgestrel by serial dilution
 of the stock solution with a 50:50 methanol/water mixture to create calibration curve
 standards.
- Internal Standard Working Solution (500 ng/mL): Dilute the Levonorgestrel-D6 stock solution with the reconstitution solution.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 500 μL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
- Add 50 μL of the Internal Standard working solution (Levonorgestrel-D6) to each tube (except for blank samples) and vortex briefly.[1]
- Add 2.5 mL of methyl tert-butyl ether (tBME), vortex for 10 minutes.



- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 1 mL of the mobile phase.[1]
- Vortex for 1 minute and transfer to an autosampler vial for analysis.

UFLC-MS/MS Instrumental Conditions

UFLC System:

Parameter	Condition	
Column	Zorbax XDB-Phenyl (3.5 μm, 75 x 4.6 mm)[1]	
Mobile Phase	Methanol:Acetonitrile:2 mM Ammonium Acetate (40:40:20, v/v/v)[1]	
Flow Rate	1.0 mL/min (with 70% splitting)[1]	
Injection Volume	15 μL[1]	
Column Temperature	40°C[1]	
Autosampler Temp.	5°C[1]	
Run Time	2.0 minutes[1]	

MS/MS System:



Parameter	Condition		
Ionization Mode	Electrospray Ionization (ESI), Positive[1]		
Scan Type	Multiple Reaction Monitoring (MRM)[1]		
Precursor → Product Ion (m/z)	(+)-Norgestrel: 313.30 \rightarrow 245.40Levonorgestrel-D6 (IS): 319.00 \rightarrow 251.30[1]		
IonSpray Voltage	5000 V[1]		
Source Temperature	400°C[1]		
Collision Gas (CAD)	6 (arbitrary units)[1]		
Curtain Gas (CUR)	30 (arbitrary units)[1]		
Nebulizer Gas (GS1)	50 (arbitrary units)[1]		
Heater Gas (GS2)	50 (arbitrary units)[1]		

Method Validation Data

The method was fully validated according to regulatory guidelines.[2] The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Sensitivity

Parameter	Result		
Linearity Range	304.356 - 50,807.337 pg/mL[1][2][3]		
Correlation Coefficient (r)	> 0.996[1]		
Weighting Factor	1/x ² [1]		
Lower Limit of Quantitation (LLOQ)	304.356 pg/mL[1]		
LLOQ Precision (%CV)	6.21%[1]		
LLOQ Accuracy (%)	97.93%[1]		

Table 2: Precision and Accuracy



QC Level	Concentrati on (pg/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ QC	304.356	< 11.0	< 9.0	< 11.0	< 9.0
LQC	(Lower QC)	< 11.0	< 9.0	< 11.0	< 9.0
MQC	(Middle QC)	< 11.0	< 9.0	< 11.0	< 9.0
HQC	(Higher QC)	< 11.0	< 9.0	< 11.0	< 9.0

Acceptance

criteria:

Precision

(%CV) within

±15% (±20%

for LLOQ)

and Accuracy

within 85-

115% (80-

120% for

LLOQ).[1]

Conclusion

The UFLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of **(+)-Norgestrel** in human plasma. The simple liquid-liquid extraction and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for pharmacokinetic studies and other applications in drug development and clinical research. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation.

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